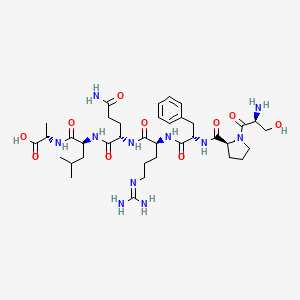![molecular formula C11H16N2O4S B12623221 3-[Benzyl(methyl)sulfamoyl]-N-hydroxypropanamide CAS No. 919996-82-0](/img/structure/B12623221.png)
3-[Benzyl(methyl)sulfamoyl]-N-hydroxypropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[Benzyl(methyl)sulfamoyl]-N-hydroxypropanamide is an organic compound that features a benzyl group, a methyl group, and a sulfamoyl group attached to a propanamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Benzyl(methyl)sulfamoyl]-N-hydroxypropanamide typically involves the reaction of benzyl(methyl)sulfamoyl chloride with N-hydroxypropanamide under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-[Benzyl(methyl)sulfamoyl]-N-hydroxypropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfamoyl group to a sulfide or thiol group.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Various substituted benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
3-[Benzyl(methyl)sulfamoyl]-N-hydroxypropanamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-[Benzyl(methyl)sulfamoyl]-N-hydroxypropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. Additionally, it may interact with cellular pathways to exert its effects, such as inducing apoptosis in cancer cells or inhibiting microbial growth.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzyl(methyl)sulfamoyl chloride: A precursor in the synthesis of 3-[Benzyl(methyl)sulfamoyl]-N-hydroxypropanamide.
N-hydroxypropanamide: Another precursor used in the synthesis.
Sulfonamides: A class of compounds with similar sulfamoyl groups.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
919996-82-0 |
|---|---|
Molekularformel |
C11H16N2O4S |
Molekulargewicht |
272.32 g/mol |
IUPAC-Name |
3-[benzyl(methyl)sulfamoyl]-N-hydroxypropanamide |
InChI |
InChI=1S/C11H16N2O4S/c1-13(9-10-5-3-2-4-6-10)18(16,17)8-7-11(14)12-15/h2-6,15H,7-9H2,1H3,(H,12,14) |
InChI-Schlüssel |
QMUWPOXOYDHBPI-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CC1=CC=CC=C1)S(=O)(=O)CCC(=O)NO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


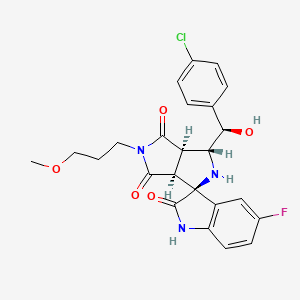
![1H-Pyrrolo[2,3-b]pyridine,6-chloro-2-[(2S)-2-pyrrolidinylmethyl]-](/img/structure/B12623149.png)
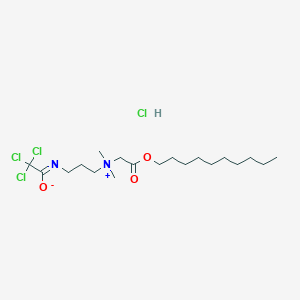
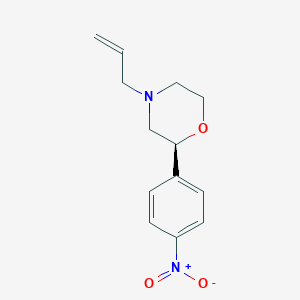
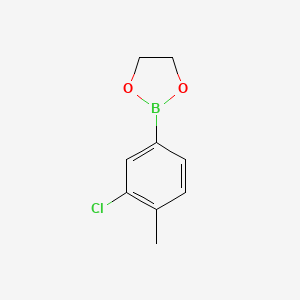
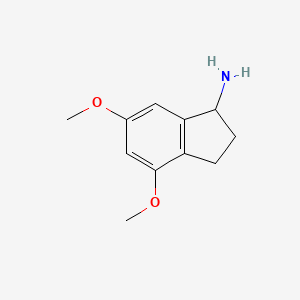
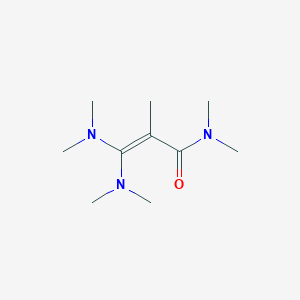
![5,5'-Bis[2-(4-bromophenyl)ethenyl]-2,2'-bipyridine](/img/structure/B12623194.png)
![2-[(2-Hydroxyethyl)(methyl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B12623197.png)

![1,7-Diazaspiro[4.4]nonan-6-one,7-[(1S)-1-phenylethyl]-,(5S)-](/img/structure/B12623208.png)
![[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-[2-(3,4-dimethoxyphenyl)ethylamino]-4-oxobutanoate](/img/structure/B12623212.png)

